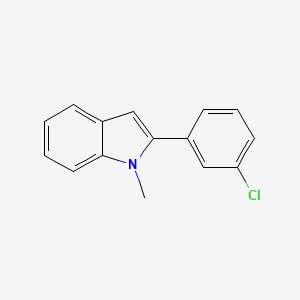
2-(3-Chlorophenyl)-1-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-1-methylindole is a heterocyclic compound that belongs to the indole family. Indoles are aromatic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a 3-chlorophenyl group and a methyl group at the 1-position of the indole ring makes this compound unique and of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1-methylindole typically involves the Fischer indole synthesis, which is a well-known method for preparing indoles. The reaction involves the condensation of phenylhydrazine with a ketone or aldehyde, followed by cyclization and rearrangement. For this compound, the starting materials are 3-chlorophenylhydrazine and acetone. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2-(3-Chlorophenyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of 2-(3-chlorophenyl)-1-methylindoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as the catalyst.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: 2-(3-Chlorophenyl)-1-methylindoline.
Substitution: Various substituted indoles depending on the electrophile used.
科学研究应用
2-(3-Chlorophenyl)-1-methylindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other materials.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Phenylindole: Lacks the 3-chloro substituent, leading to different chemical and biological properties.
1-Methylindole: Lacks the 3-chlorophenyl group, resulting in different reactivity and applications.
3-Chloroindole:
Uniqueness
2-(3-Chlorophenyl)-1-methylindole is unique due to the presence of both the 3-chlorophenyl group and the 1-methyl group. This combination of substituents imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various research applications.
属性
分子式 |
C15H12ClN |
|---|---|
分子量 |
241.71 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12ClN/c1-17-14-8-3-2-5-12(14)10-15(17)11-6-4-7-13(16)9-11/h2-10H,1H3 |
InChI 键 |
AITWTGNRJXASCF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13680076.png)

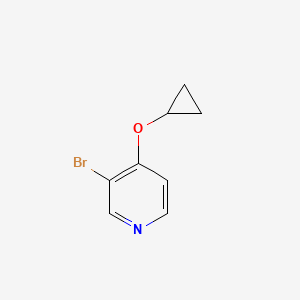
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680099.png)
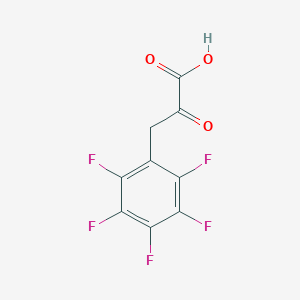
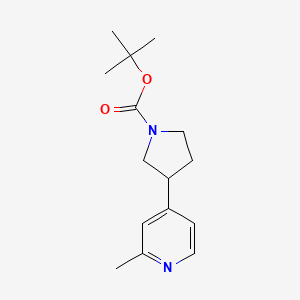
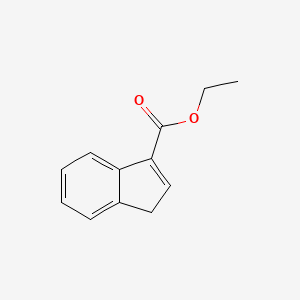

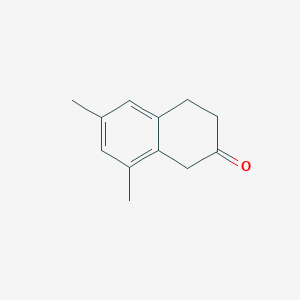
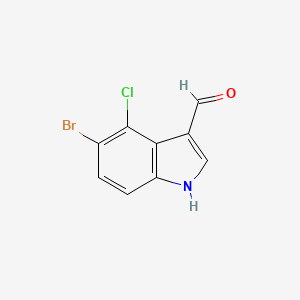
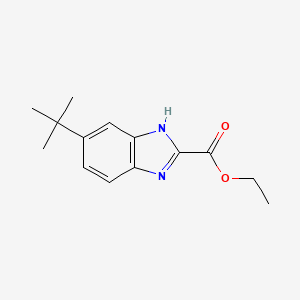
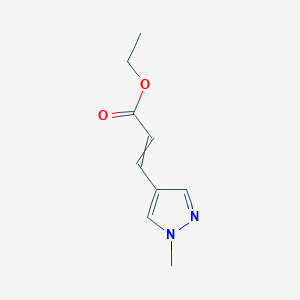
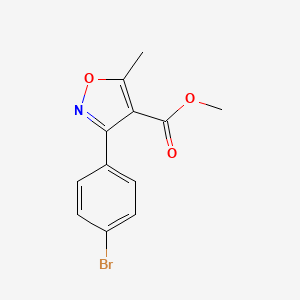
![5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
